
Sodium 2-chloro-4-fluorobenzoate
Overview
Description
Sodium 2-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C7H5ClFNaO2. It is a sodium salt derivative of 2-chloro-4-fluorobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-chloro-4-fluoroaniline: The synthesis involves a diazotization reaction of 2-chloro-4-fluoroaniline with cuprous cyanide to form 2-chloro-4-fluorobenzonitrile.
From m-chloroaniline: Another method involves the protection of the amino group in m-chloroaniline, followed by formylation, oxidation to carboxylic acid, hydrogenation reduction of nitro, and fluorination to obtain 2-chloro-4-fluorobenzoic acid.
Industrial Production Methods: The industrial production of sodium 2-chloro-4-fluorobenzoate typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of environment-friendly reagents and cost-effective processes is emphasized to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2-chloro-4-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.
Hydrolysis: The compound can be hydrolyzed to form 2-chloro-4-fluorobenzoic acid under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products:
From Substitution: Depending on the nucleophile, products can include various substituted benzoates.
From Hydrolysis: The primary product is 2-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Sodium 2-chloro-4-fluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and selectivity of drugs.
Drug Synthesis
- Antimicrobial Agents : this compound has been utilized in the synthesis of novel antimicrobial agents. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, making them more effective against resistant strains of bacteria.
- Anti-inflammatory Compounds : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, contributing to the development of new therapies for chronic inflammatory diseases.
Agrochemical Applications
The compound is also important in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and pesticides.
Herbicide Development
- This compound is used to synthesize herbicides that target specific weed species while minimizing damage to crops. Its effectiveness is attributed to its ability to disrupt plant growth mechanisms.
Pesticide Formulations
- It serves as an active ingredient in certain pesticide formulations, enhancing their efficacy against a broad spectrum of pests due to its unique chemical properties.
Material Science Applications
In material science, this compound is explored for its potential use in developing advanced materials.
Liquid Crystal Materials
- The compound has been investigated for use in liquid crystal displays (LCDs), where its properties contribute to improved performance and stability under varying conditions.
Polymer Chemistry
- This compound can act as a building block in polymer synthesis, leading to the creation of polymers with desirable mechanical and thermal properties.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceuticals | Drug synthesis | Enhanced efficacy and selectivity |
Agrochemicals | Herbicide and pesticide development | Targeted action with reduced side effects |
Material Science | Liquid crystal materials | Improved stability and performance |
Polymer Chemistry | Building block for polymers | Enhanced mechanical and thermal properties |
Case Studies
Case Study 1: Antimicrobial Agent Development
A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The fluorine substitution was crucial for enhancing the compounds' interaction with bacterial cell membranes.
Case Study 2: Herbicide Efficiency
Research conducted by agricultural scientists highlighted the effectiveness of this compound-derived herbicides in controlling specific weed populations without affecting crop yield. Field trials showed a reduction in weed biomass by over 70% compared to untreated plots.
Mechanism of Action
The mechanism of action of sodium 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, primarily through nucleophilic substitution reactions. The chloro and fluoro substituents on the benzene ring make it reactive towards nucleophiles, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
- Sodium 2-chlorobenzoate
- Sodium 4-fluorobenzoate
- Sodium 2-fluorobenzoate
Comparison:
- Sodium 2-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in chemical reactions compared to compounds with only one substituent.
- The dual substituents also provide a broader range of applications in pharmaceuticals and agrochemicals, making it a valuable intermediate in various synthetic processes .
Biological Activity
Sodium 2-chloro-4-fluorobenzoate (SCFB) is a compound that has garnered attention for its biological activities, particularly in the context of antimicrobial and cytotoxic properties. This article explores the biological activity of SCFB, supported by relevant case studies, research findings, and data tables.
- Molecular Formula : C7H3ClFNaO2
- Average Mass : 196.54 g/mol
- Structure : The compound features a benzoate structure with chlorine and fluorine substituents, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that SCFB exhibits significant antimicrobial properties. A study demonstrated that SCFB can enhance the effectiveness of conventional antibacterial drugs, reducing the concentrations required to achieve bacterial death. This synergistic effect suggests its potential use in combination therapies to combat resistant strains of bacteria .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate susceptibility |
Staphylococcus aureus | 16 µg/mL | High susceptibility |
Pseudomonas aeruginosa | 64 µg/mL | Low susceptibility |
Cytotoxicity Studies
In vitro studies have shown that SCFB possesses cytotoxic effects against various cancer cell lines. Notably, its activity was evaluated against human chronic myelogenous leukemia K562 cells. The compound demonstrated an IC50 value of approximately 0.84 µM, indicating potent cytotoxicity .
Table 2: Cytotoxic Activity of this compound on K562 Cells
Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
0.1 | 90 | |
0.5 | 70 | |
1.0 | 50 | |
2.0 | 20 | |
IC50 | 0.84 |
The mechanism underlying its cytotoxicity involves the downregulation of BCR-ABL signaling pathways, which are critical in the proliferation of K562 cells. This suggests that SCFB may serve as a potential therapeutic agent in treating certain forms of leukemia .
Biodegradation Studies
Interestingly, SCFB has also been studied for its role in biodegradation processes. A microbial consortium was isolated that could utilize SCFB as a sole carbon source, demonstrating its potential for environmental applications in bioremediation . The degradation process was monitored by measuring fluoride ion release, indicating effective breakdown of the compound.
Table 3: Biodegradation Efficiency of this compound
Time (Days) | Fluoride Release (mg/L) | Bacterial Growth (OD600) |
---|---|---|
0 | 0 | 0 |
7 | 10 | 0.5 |
14 | 25 | 1.0 |
21 | 40 | 1.5 |
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating various benzoate derivatives, SCFB showed superior cytotoxicity compared to other compounds with similar structures, highlighting the importance of halogen substitution in enhancing biological activity .
- Antibacterial Synergy : A recent investigation into the synergistic effects of SCFB with common antibiotics revealed that it could significantly lower MIC values for resistant bacterial strains, suggesting its utility in clinical settings .
- Environmental Impact : The biodegradation capabilities of SCFB were documented in a study where a bacterial consortium effectively utilized it as a carbon source, showcasing its potential for environmental cleanup applications .
Properties
IUPAC Name |
sodium;2-chloro-4-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2.Na/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVDNFQJMFWREA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015322 | |
Record name | Sodium 2-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855471-43-1 | |
Record name | Benzoic acid, 2-chloro-4-fluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855471431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-chloro-4-fluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-chloro-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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